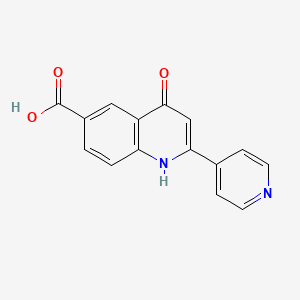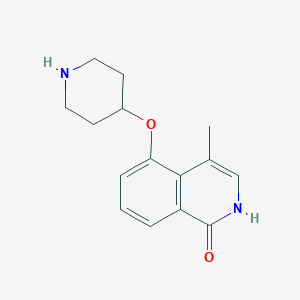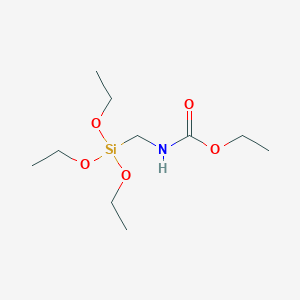
4H-1-Benzopyran-4-one, 2-(1,3-benzodioxol-5-yl)-2,3-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzo[d][1,3]dioxol-5-yl)chroman-4-one is a heterobicyclic compound that serves as a significant scaffold in medicinal chemistry. It is structurally characterized by the fusion of a benzene nucleus with a dihydropyran ring, forming a chroman-4-one core. This compound is known for its diverse biological activities and is used as a building block for the synthesis of novel lead compounds in drug development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)chroman-4-one typically involves the condensation of benzo[d][1,3]dioxole derivatives with chroman-4-one precursors. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired product. Reaction conditions often involve the use of palladium catalysts, bases like cesium carbonate, and solvents such as dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzo[d][1,3]dioxol-5-yl)chroman-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chromanone core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.
Major Products
The major products formed from these reactions include various substituted chromanones, quinones, and dihydro derivatives, each exhibiting unique biological activities .
Applications De Recherche Scientifique
2-(Benzo[d][1,3]dioxol-5-yl)chroman-4-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its role in modulating biological pathways and enzyme activities.
Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Industry: Utilized in the development of new materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)chroman-4-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes like acetylcholinesterase and modulate signaling pathways related to inflammation and cell proliferation. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chroman-4-one: Lacks the benzo[d][1,3]dioxole moiety but shares the chromanone core.
Chroman-2-one: Differs in the position of the carbonyl group.
Flavone: Contains a similar benzopyran structure but with a different substitution pattern.
Uniqueness
2-(Benzo[d][1,3]dioxol-5-yl)chroman-4-one is unique due to the presence of the benzo[d][1,3]dioxole group, which enhances its biological activity and provides additional sites for chemical modification. This structural feature distinguishes it from other chromanone derivatives and contributes to its diverse pharmacological properties .
Propriétés
Numéro CAS |
54401-46-6 |
|---|---|
Formule moléculaire |
C16H12O4 |
Poids moléculaire |
268.26 g/mol |
Nom IUPAC |
2-(1,3-benzodioxol-5-yl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H12O4/c17-12-8-15(20-13-4-2-1-3-11(12)13)10-5-6-14-16(7-10)19-9-18-14/h1-7,15H,8-9H2 |
Clé InChI |
VSTVOSHZGMALFF-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC2=CC=CC=C2C1=O)C3=CC4=C(C=C3)OCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B11854394.png)


![1-(6-Chloro-2-(hydroxymethyl)-1-methyl-1H-benzo[d]imidazol-5-yl)butan-1-one](/img/structure/B11854413.png)



